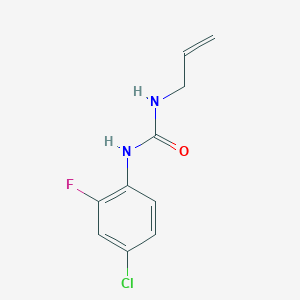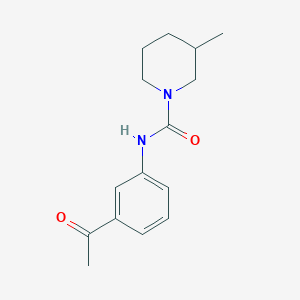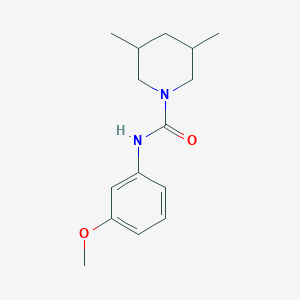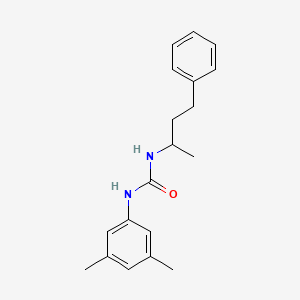
1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea, commonly known as CFPU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPU belongs to the class of urea derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of CFPU is not fully understood. However, it is believed to exert its anticancer activity by inhibiting the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. CFPU has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, CFPU has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. CFPU has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
CFPU has been found to exhibit minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. CFPU has been found to reduce the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. CFPU has been shown to possess antimicrobial activity against various microorganisms, including bacteria and fungi.
実験室実験の利点と制限
CFPU has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit minimal toxicity to normal cells. CFPU has been extensively studied for its potential therapeutic applications. However, CFPU has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. CFPU is also sensitive to light and heat, which can affect its stability.
将来の方向性
CFPU has significant potential for further research and development. Future research could focus on improving the solubility and stability of CFPU. The development of CFPU analogs could also be explored to improve its therapeutic efficacy. Further studies could also investigate the potential of CFPU in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the antimicrobial activity of CFPU could be further investigated for the development of new antibiotics.
In conclusion, CFPU is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPU has been extensively studied for its anticancer, anti-inflammatory, and antimicrobial activities. CFPU has several advantages for lab experiments, but it also has some limitations. Future research could focus on improving the solubility and stability of CFPU, developing CFPU analogs, and investigating the potential of CFPU in combination with other drugs for the treatment of cancer and inflammatory diseases.
合成法
CFPU can be synthesized using various methods. One of the most common methods is the reaction of 4-chloro-2-fluoroaniline with isocyanate followed by the reaction with propargyl bromide. The resulting product is CFPU. Another method involves the reaction of 4-chloro-2-fluoroaniline with propargyl isocyanate followed by the reaction with propargyl bromide.
科学的研究の応用
CFPU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. CFPU has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CFPU has been shown to possess antimicrobial activity against various microorganisms, including bacteria and fungi.
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYIUXGTOGZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-prop-2-en-1-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)

![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)

![5-[(4-bromophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B7461002.png)
![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone](/img/structure/B7461010.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7461026.png)
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)